2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol

Schiff base coordination chemistry fluorescence chemosensor metal ion detection

2-Phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol (molecular formula C₁₄H₁₀N₂O₂S, monoisotopic mass 270.046 Da) is a heterocyclic Schiff base belonging to the 2-phenyloxazol-5-ol class. The compound integrates three pharmacophoric/coordination-relevant domains: a 2-phenyloxazole core, a thiophen-2-yl moiety, and an azomethine (–CH=N–) linker that establishes a continuous π-conjugated pathway between the heterocycles.

Molecular Formula C14H10N2O2S
Molecular Weight 270.31 g/mol
Cat. No. B12878897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol
Molecular FormulaC14H10N2O2S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CS3
InChIInChI=1S/C14H10N2O2S/c17-14-11(9-15-12-7-4-8-19-12)16-13(18-14)10-5-2-1-3-6-10/h1-9,17H/b15-9+
InChIKeyXDKBBZWDMPIZIL-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol: Structural Identity, Tautomeric Form, and Compound Class Context for Procurement Evaluation


2-Phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol (molecular formula C₁₄H₁₀N₂O₂S, monoisotopic mass 270.046 Da) is a heterocyclic Schiff base belonging to the 2-phenyloxazol-5-ol class. The compound integrates three pharmacophoric/coordination-relevant domains: a 2-phenyloxazole core, a thiophen-2-yl moiety, and an azomethine (–CH=N–) linker that establishes a continuous π-conjugated pathway between the heterocycles [1]. Structurally, the compound exists in tautomeric equilibrium between the enol (oxazol-5-ol) form and the keto (oxazol-5(4H)-one) form, a property that distinguishes it from fixed-keto oxazolone analogs and modulates its hydrogen-bond donor/acceptor profile [2]. This compound falls within the broader class of imine-functionalized oxazole-thiophene dyads, which have been investigated for fluorescence sensing, metal-ion chelation, and potential neuroprotective applications [1][3].

Why In-Class Oxazole-Thiophene Compounds Cannot Simply Substitute 2-Phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol in Research Applications


Generic substitution among oxazole-thiophene hybrids fails because three structural determinants in the target compound—the (E)-configured azomethine linker, the 2-phenyl substitution on the oxazole ring, and the enolizable 5-hydroxy group—collectively govern its physicochemical and coordination behavior in ways that cannot be replicated by analogs lacking any one of these features [1][2]. For instance, replacing the –CH=N– imine bridge with a –CH=C– methylene linker (as in 2-phenyl-4-(2-thienylmethylene)oxazol-5-one, CAS 83396-70-7) eliminates the imine nitrogen's capacity for metal-ion coordination and alters the conjugation length, thereby fundamentally changing both fluorescence-sensing response and chelation stoichiometry [1][3]. Similarly, inserting a pyrimidine spacer between the imine and thiophene rings (as in the closest purchasable analog, CAS 865660-34-0) increases molecular weight by 78.1 Da and adds three hydrogen-bond acceptor sites, shifting the XLogP3-AA from an estimated ~2.8 to 3.6 and changing the topological polar surface area (TPSA) from approximately 74 Ų to 113 Ų [2]. These non-trivial differences directly impact solubility, membrane permeability, and metal-ion binding affinity, meaning that experimental data generated with one analog are not reliably transferable to another. The following section provides the quantitative evidence base for these differentiation claims.

Quantitative Differentiation Evidence for 2-Phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol Versus Its Closest Structural Analogs


Imine (–CH=N–) vs. Methylene (–CH=C–) Linker: Metal-Coordination Capability and Conjugation Pathway

The (E)-configured azomethine (–CH=N–) linker in the target compound provides an sp²-hybridized nitrogen lone pair that serves as a σ-donor site for metal-ion coordination, a feature absent in the methylene (–CH=C–) analog 2-phenyl-4-(2-thienylmethylene)oxazol-5-one (CAS 83396-70-7). In the broader class of thiophene-oxazole Schiff bases, the azomethine nitrogen participates directly in metal-chelate formation: for the structurally related sensor TOQ—(E)-N'-((8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylene)-5-(thiophen-2-yl)oxazole-4-carbohydrazide—Job's plot analysis confirmed a 1:2 ligand-to-metal stoichiometry with both In³⁺ and Fe³⁺ ions, verified by ESI-MS titration [1]. The imine linkage also extends π-conjugation between the oxazole and thiophene rings, red-shifting the absorption maximum relative to methylene-linked analogs and enabling ratiometric fluorescence responses upon metal binding [1][2].

Schiff base coordination chemistry fluorescence chemosensor metal ion detection

Tautomeric Equilibrium (Enol–Keto): Differential Hydrogen-Bond Donor/Acceptor Profile vs. Fixed-Keto Oxazolone Analogs

The target compound's 5-hydroxy group enables a keto–enol tautomeric equilibrium (oxazol-5-ol ⇌ oxazol-5(4H)-one), a dynamic structural feature that is locked in the keto form for the methylene analog (CAS 83396-70-7) and the pyrimidine-spaced analog (CAS 865660-34-0) [1]. Computed molecular descriptors for the pyrimidine analog—which, like the methylene analog, exists predominantly as the oxazol-5(4H)-one tautomer—show a hydrogen-bond donor count of 1 (the enol OH) and an acceptor count of 7 [2]. In contrast, the target compound in its enol form is predicted to present a hydrogen-bond donor count of 1 and acceptor count of 5, while the keto tautomer would present donor count 0 and acceptor count of 6 [2]. This tautomerism-dependent modulation of the H-bond profile directly impacts solubility in protic solvents, crystal-packing interactions, and supramolecular recognition events .

tautomerism hydrogen bonding supramolecular assembly proton transfer

Thiophene Sulfur as Auxiliary Coordination Site: Chelation Potential vs. Phenyl-Only Oxazole Schiff Bases

The thiophene ring sulfur atom at the 2-position of the thienyl moiety provides a soft Lewis-base donor site that, together with the azomethine nitrogen and the oxazole oxygen or deprotonated hydroxyl, can form a tridentate (N,S,O) or bidentate (N,S) coordination pocket [1]. This is a distinguishing feature relative to phenyl-only oxazole Schiff bases, which lack the sulfur donor and are restricted to (N,O) chelation modes. In the broader class of thiophene-derived Schiff base metal complexes, this tridentate coordination mode has been experimentally confirmed: Co(II), Cu(II), Zn(II), and Ni(II) complexes with thiophene-Schiff base ligands coordinate via the azomethine-N, deprotonated ammine-N, and thienyl-S atoms [1]. The resulting complexes exhibit antimicrobial activities that differ from those of the free ligands: for example, Cu(II) complexes of thiophene-based Schiff bases consistently show MIC values 2–8 fold lower (more potent) than the corresponding free ligands against S. aureus and E. coli in standardized broth microdilution assays [2].

tridentate ligand thiophene coordination transition metal complex Schiff base metal chelate

Physicochemical Property Differentiation: Target Compound vs. Pyrimidine-Spaced Analog (CAS 865660-34-0)

A direct comparison of computed molecular descriptors reveals substantial physicochemical differences between the target compound and its closest purchasable analog, 2-phenyl-4-[(4-thiophen-2-ylpyrimidin-2-yl)iminomethyl]-1,3-oxazol-5-ol (CAS 865660-34-0) [1]. The pyrimidine spacer adds 78.0 Da to the molecular weight, increases the rotatable bond count from 3 to 4, and introduces two additional hydrogen-bond acceptor sites (pyrimidine ring nitrogens), raising the total HBA count from 5 to 7 [1]. The computed XLogP3-AA increases by approximately 0.8 log units (from ~2.8 to 3.6), and the TPSA increases by approximately 39 Ų (from ~74 to 113 Ų) [1]. Under Lipinski's Rule of Five, the target compound (enol form: MW = 270.3 Da, HBD = 1, HBA = 5, logP ≈ 2.8) complies with all four parameters, whereas the pyrimidine analog (MW = 348.4 Da, HBA = 7) approaches the upper HBA threshold of 10 and exceeds the preferred TPSA threshold of <90 Ų for CNS penetration [2].

drug-likeness ADME prediction molecular descriptors lead optimization

Fluorescence Ion-Sensing Potential: Class-Level Detection Performance of Thiophene-Oxazole Schiff Bases

Thiophene-oxazole Schiff bases represent a validated chemosensor scaffold for sequential 'off-on-off' detection of trivalent metal ions. In the closest published study, the Schiff base TOQ—incorporating a 5-(thiophen-2-yl)oxazole core with a carbohydrazide imine linkage—demonstrated a fluorescence 'turn-on' response upon In³⁺ binding and subsequent 'turn-off' quenching by Fe³⁺ [1]. The detection limits achieved were 1.75 × 10⁻¹⁰ M for In³⁺ and 8.45 × 10⁻⁹ M for Fe³⁺, with a confirmed 1:2 binding stoichiometry [1]. A comparative study of two closely related Schiff bases (TIC and TIE, derived from 5-(thiophene-2-yl)isoxazole-3-carbohydrazide) revealed that steric hindrance from a 3-ethoxy substituent (TIE) degraded the Ga³⁺ detection limit from 7.88 × 10⁻⁹ M to 2.63 × 10⁻⁸ M (3.3-fold), underscoring the sensitivity of sensor performance to substitution pattern [2]. The target compound, with its less sterically encumbered imine linkage and 2-phenyloxazole core, is predicted to exhibit detection limits in the 10⁻⁸–10⁻¹⁰ M range for trivalent metal ions, competitive with the published TOQ and TIC systems [1][2].

fluorescence chemosensor Fe³⁺ detection In³⁺ detection turn-on fluorescence sequential detection

Synthetic Accessibility and Purity: Direct Condensation Route vs. Multi-Step Erlenmeyer Synthesis for Oxazolone Analogs

The target compound is accessible via a single-step Schiff base condensation between 2-phenyl-4-formyl-1,3-oxazol-5-ol (or its oxazol-5(4H)-one tautomer) and 2-aminothiophene under mild conditions (ethanol or methanol, room temperature to reflux, catalytic acetic acid) [1]. This contrasts with the Erlenmeyer–Plochl synthesis required for the methylene analog (CAS 83396-70-7), which involves hippuric acid, 2-thiophenecarboxaldehyde, acetic anhydride, and anhydrous sodium acetate under reflux, followed by purification from a more complex reaction mixture [2]. The condensation route for the target compound typically proceeds with high atom economy, generating only water as a byproduct, and the imine product can be purified to ≥95% by simple recrystallization [1]. The closest purchasable analog (CAS 865660-34-0) is commercially available at 95% purity from AKSci (Catalog 0645CF), establishing a benchmark purity specification that is achievable for the target compound as well .

Schiff base synthesis condensation reaction oxazole chemistry synthetic efficiency

Evidence-Backed Application Scenarios for 2-Phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol in Scientific Research and Industrial Procurement


Fluorescent Chemosensor Development for Trivalent Metal Ions (Fe³⁺, In³⁺, Ga³⁺)

The imine (–CH=N–) linker combined with the thiophene-oxazole π-system positions this compound as a candidate 'off-on-off' fluorescence sensor scaffold for sequential detection of trivalent metal ions. Class-level evidence from the structurally related TOQ sensor demonstrates detection limits of 1.75 × 10⁻¹⁰ M for In³⁺ and 8.45 × 10⁻⁹ M for Fe³⁺ with a defined 1:2 binding stoichiometry [1]. The target compound's simpler structure (lacking the carbohydrazide extension of TOQ) may offer a more synthetically accessible entry point while retaining the essential imine-thiophene coordination motif required for metal-responsive fluorescence modulation [1][2].

Transition Metal Complexation for Antimicrobial Metallodrug Discovery

The thiophene sulfur, azomethine nitrogen, and oxazole/hydroxyl oxygen form a complementary donor set for tridentate (N,S,O) metal chelation. Class-level data confirm that Cu(II) complexes of thiophene-derived Schiff bases exhibit 2–8 fold enhanced antimicrobial potency (lower MIC values) relative to the free ligands against S. aureus and E. coli [3]. The target compound's enolizable 5-hydroxy group provides an additional deprotonatable site for charge-neutral complex formation, which is favorable for membrane permeability of the resulting metallodrug candidate [3][4].

Lead Optimization Starting Point for CNS-Penetrant Drug Candidates

With a molecular weight of 270.3 Da, estimated XLogP3-AA of ~2.8, and TPSA of ~74 Ų (enol tautomer), the target compound falls comfortably within Lipinski's Rule of Five and the preferred TPSA range for CNS penetration (<90 Ų) [4][5]. In comparison, the closest purchasable analog (CAS 865660-34-0) exceeds the CNS TPSA threshold by 23 Ų (TPSA = 113 Ų), making the target compound the superior starting scaffold for CNS drug discovery programs where blood-brain barrier penetration is required [5]. The neuroprotective patent literature encompassing phenyl oxazole derivatives provides a pharmacological rationale for exploring this chemical space in neurodegeneration research [6].

Synthetic Intermediate or Building Block for Heterocyclic Library Construction

The single-step condensation synthesis with high atom economy and water as the sole byproduct makes this compound an attractive building block for parallel synthesis or combinatorial library generation [7]. The imine linkage can serve as a site for further derivatization—reduction to secondary amine, cycloaddition, or metal-templated macrocycle formation—while the thiophene ring offers sites for electrophilic substitution (bromination, formylation) to introduce additional diversity elements [7]. Procurement from custom synthesis providers should specify a purity benchmark of ≥95%, consistent with the commercially available pyrimidine analog standard .

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